molecular formula C10H13NO2S B1266511 2-Amino-4-(phenylsulfanyl)butanoic acid CAS No. 52162-05-7

2-Amino-4-(phenylsulfanyl)butanoic acid

Cat. No.: B1266511
CAS No.: 52162-05-7
M. Wt: 211.28 g/mol
InChI Key: CXRJWCGBHXIRIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(phenylsulfanyl)butanoic acid is a non-proteogenic amino acid derivative of interest in chemical and pharmaceutical research. It is characterized by the presence of a phenylsulfanyl moiety, which contributes to its unique physicochemical properties . The compound features both amino and carboxylic acid functional groups, making it a versatile building block for synthetic chemistry, particularly in the preparation of peptidomimetics and complex organic molecules where the incorporation of a sulfur atom can modulate electronic characteristics and steric profile . With the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol, this compound is supplied for research and development purposes . Researchers value it for exploring structure-activity relationships in molecular design. All products are strictly for research use and are not intended for diagnostic or therapeutic applications. Proper storage conditions and cold-chain transportation are recommended to preserve the integrity of the product .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-phenylsulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRJWCGBHXIRIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52162-05-7
Record name S-Phenyl-DL-homocysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052162057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC140113
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140113
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Advanced Synthetic Methodologies for 2 Amino 4 Phenylsulfanyl Butanoic Acid and Its Analogues

Asymmetric Synthesis Approaches

The controlled synthesis of specific stereoisomers of 2-Amino-4-(phenylsulfanyl)butanoic acid is paramount, as the biological activity of chiral molecules is often dependent on their absolute configuration. mdpi.com Asymmetric synthesis, therefore, stands as a cornerstone for accessing enantiomerically pure forms of this amino acid and its derivatives. nih.gov

Chiral Auxiliary-Mediated Strategies (e.g., Ni(II) Complexes of Schiff Bases)

A prominent and effective strategy for asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.orgnumberanalytics.com These are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org A particularly successful application of this approach in amino acid synthesis is the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. nih.govacs.org

This methodology allows for the asymmetric synthesis of a wide variety of α-amino acids. nih.gov The general approach involves the preparation of a Ni(II) complex of a Schiff base formed between glycine and a chiral tridentate ligand. nih.gov This complex then undergoes alkylation, where the chiral environment dictated by the auxiliary ligand controls the stereoselective formation of the new carbon-carbon bond. nih.govacs.org Subsequent disassembly of the nickel complex yields the desired α-amino acid and allows for the recovery of the chiral auxiliary. nih.govmdpi.com

The versatility of this method is highlighted by its application in the large-scale synthesis of various tailor-made amino acids, including fluorinated analogues. nih.govmdpi.com For instance, a proline-derived chiral auxiliary has been successfully used in the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid. mdpi.com The process involves the alkylation of the corresponding Ni(II) complex with trifluoroethyl iodide. mdpi.com

The choice of the chiral auxiliary is critical for achieving high diastereoselectivity. rsc.org Evans' oxazolidinones and pseudoephenamine are other examples of chiral auxiliaries that have demonstrated remarkable stereocontrol in alkylation reactions to produce enantiomerically enriched amino acids. nih.govresearchgate.net

Table 1: Chiral Auxiliaries in Asymmetric Amino Acid Synthesis
Chiral Auxiliary TypeKey FeaturesExample ApplicationReferences
Ni(II) Complexes of Schiff BasesForms a complex with glycine, enabling diastereoselective alkylation. The auxiliary is recyclable.Asymmetric synthesis of various α-amino acids, including fluorinated derivatives. nih.govnih.govacs.orgmdpi.com
Evans' OxazolidinonesWidely used for stereoselective aldol (B89426) reactions and alkylations.Synthesis of complex molecules with multiple stereocenters. wikipedia.orgresearchgate.net
PseudoephenamineProvides high stereocontrol in alkylation reactions, particularly for forming quaternary carbons.Asymmetric synthesis of enantiomerically enriched carboxylic acids and derivatives. nih.gov

Diastereoselective Reaction Pathways

Diastereoselective reactions are fundamental to asymmetric synthesis, aiming to produce a specific diastereomer from a racemic or achiral starting material. In the context of amino acid synthesis, these pathways are often employed to create new stereocenters with a high degree of control.

One common strategy involves the use of chiral templates, such as diketopiperazines, to direct the stereochemical outcome of alkylation reactions. Sequential enolate alkylations of these templates have been shown to proceed with excellent diastereoselectivity, affording quaternary α-amino acids in high enantiomeric excess after deprotection. rsc.org Similarly, 1,3-oxazinan-6-ones have been utilized in enolate reactions to produce α-hydroxy-β-amino acids with high trans diastereoselectivity. acs.org

Another important diastereoselective method is the Strecker reaction, which can be used for the synthesis of α-amino acids from aldehydes or ketones. nih.gov By employing a chiral amine or a chiral catalyst, the reaction can be guided towards the formation of a specific diastereomer of the resulting aminonitrile, which can then be hydrolyzed to the desired amino acid. nih.gov

Furthermore, multicomponent reactions offer an efficient route to diastereomerically enriched amino acid derivatives. For example, a three-component condensation of an aldehyde, benzylamine, and a ketene (B1206846) silyl (B83357) acetal, catalyzed by a Lewis acid, can yield syn α-hydroxy-β-amino esters with high diastereoselection. acs.org

Enantioselective Catalysis in Amino Acid Synthesis

Enantioselective catalysis represents a powerful and atom-economical approach to the synthesis of chiral molecules, including non-proteinogenic α-amino acids. nature.comresearchgate.net This strategy utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. nih.gov

A variety of catalytic systems have been developed for this purpose. Organocatalysis, which employs small organic molecules as catalysts, has emerged as a particularly versatile tool. rsc.orgrsc.org For instance, bifunctional tertiary amine-squaramide catalysts have been successfully used in the enantioselective Mannich-type addition of allomaltol to N-protected aldimines, providing access to non-proteinogenic α-amino acids. rsc.orgrsc.org

Transition metal catalysis also plays a crucial role in enantioselective amino acid synthesis. nature.com For example, a recently developed method utilizes a ruthenium or iron catalyst for a stereocontrolled 1,3-nitrogen shift from a carboxylic acid oxygen to the α-carbon, affording a variety of unnatural α-amino acids. nature.com Palladium-catalyzed allylation of chiral N-sulfinyl-α-imino esters is another efficient method for the synthesis of enantiomerically enriched 2-arylallyl-α-amino acids. whiterose.ac.uk

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer of a product with a theoretical yield of 100%. nih.govmdpi.com This is achieved by combining a kinetic resolution process with in situ racemization of the slower-reacting enantiomer. acs.orgacs.org

DKR has been successfully applied to the synthesis of chiral amino acids. nih.gov One approach involves the enzymatic resolution of amino acid amides. nih.govresearchgate.net In this process, a stereoselective amino acid amidase is used in the presence of a racemase, such as α-amino-ɛ-caprolactam racemase, to convert a racemic mixture of amino acid amides into a single enantiomer of the corresponding amino acid. nih.govresearchgate.net

Chemical methods for DKR of unprotected α-amino acids have also been developed. nih.gov These methods can offer versatility that is not always matched by biocatalytic approaches. nih.gov For instance, metal complexes of picolinaldehyde have been identified as effective catalysts for the racemization of amino acid esters in chemoenzymatic DKR processes. acs.org Furthermore, dual-function catalysis with modified cinchona alkaloids has enabled the rapid and highly efficient DKR of racemic α-aryl amino acids at room temperature. nih.govbrandeis.edu

Table 2: Dynamic Kinetic Resolution Approaches for Amino Acid Synthesis
DKR MethodKey ComponentsAdvantagesReferences
Enzymatic Resolution of Amino Acid AmidesStereoselective amino acid amidase and a racemase (e.g., α-amino-ɛ-caprolactam racemase).High stereoselectivity, potential for industrial production. nih.govresearchgate.net
Chemoenzymatic DKR of Amino Acid EstersEnzyme (e.g., protease) and a chemical racemization catalyst (e.g., metal complexes of picolinaldehyde).Access to amino acids in high yields and enantioselectivities. acs.org
Chemical DKR of Unprotected Amino AcidsChemical racemization catalyst and a resolving agent.Methodological versatility and potential for scalability. nih.gov
Dual-Function CatalysisModified cinchona alkaloids.Rapid and highly efficient at room temperature for α-aryl amino acids. nih.govbrandeis.edu

Key Reaction Mechanisms Employed in Synthesis

The construction of the carbon skeleton and the introduction of the amino and phenylsulfanyl groups in this compound rely on a variety of fundamental organic reactions. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and achieving the desired stereochemical outcomes.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds. wikipedia.orgmasterorganicchemistry.com It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgorganic-chemistry.org This reaction is particularly relevant for the synthesis of β-substituted amino acid derivatives. mdpi.com

In the context of synthesizing analogues of this compound, an asymmetric Michael addition can be a key step. mdpi.commdpi.com For example, a chiral organocatalyst can be used to promote the enantioselective addition of a carbon nucleophile to an appropriate α,β-unsaturated precursor, thereby establishing the stereocenter at the β-position. mdpi.com Primary amino acid lithium salts have been shown to catalyze the asymmetric Michael addition of carbon nucleophiles to enones. mdpi.com

The mechanism of the organocatalytic Michael addition often involves the formation of an enamine or iminium ion intermediate, which then reacts with the Michael acceptor. mdpi.comacs.org The chiral catalyst creates a stereochemically defined environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. mdpi.comnih.gov The use of chiral auxiliaries in Michael additions is another effective strategy for achieving high levels of stereocontrol. mdpi.com

Table 3: Compound Names Mentioned in the Article
Compound Name
This compound
(S)-2-amino-4,4,4-trifluorobutanoic acid
Glycine
Trifluoroethyl iodide
Evans' oxazolidinones
Pseudoephenamine
Diketopiperazines
1,3-Oxazinan-6-ones
α-hydroxy-β-amino acids
Aminonitrile
syn α-hydroxy-β-amino esters
Benzylamine
Ketene silyl acetal
Allomaltol
N-protected aldimines
2-arylallyl-α-amino acids
N-sulfinyl-α-imino esters
α-amino-ɛ-caprolactam
Picolinaldehyde
Cinchona alkaloids
α,β-unsaturated carbonyl compound

Alkylation Reactions of Chiral Glycine Equivalents

A primary strategy for the asymmetric synthesis of α-amino acids, including precursors to this compound, involves the stereocontrolled alkylation of chiral glycine equivalents. These methods utilize a chiral auxiliary to direct the approach of an electrophile to a glycine enolate, thereby establishing the desired stereochemistry at the α-carbon.

One of the most effective approaches employs nickel(II) complexes of Schiff bases derived from glycine and a chiral aminobenzophenone. For instance, complexes derived from (S)-o-[(N-benzylprolyl)amino]benzophenone serve as effective chiral nucleophilic glycine equivalents. The alkylation of such complexes with appropriate alkyl halides in dimethylformamide (DMF) using a solid base like sodium hydroxide (B78521) (NaOH) proceeds with high diastereoselectivity. Subsequent hydrolysis of the alkylated complex under acidic conditions yields the desired α-amino acid with high optical purity, and the chiral auxiliary can be recovered. This method has been used to synthesize a range of (S)-amino acids with optical yields between 70–92%. beilstein-journals.org

Alternatively, asymmetry can be induced by a chiral catalyst in the alkylation of an achiral glycine complex. Asymmetric phase-transfer catalysis (PTC) has proven highly effective. In this method, an achiral Ni(II) complex of a glycine-derived Schiff base is alkylated with reactive alkyl halides. nih.govnih.gov The stereoselectivity is controlled by a chiral phase-transfer catalyst, such as N-acyl derivatives of (S)- or (R)-2-hydroxy-2'-amino-1,1'-binaphthyl (NOBIN). nih.govnih.gov These reactions are often rapid, occurring at room temperature, and provide α-amino acids in excellent chemical yields with high enantiomeric excess (ee), typically ranging from 90% to 98.5%. nih.govnih.gov

Palladium-catalyzed asymmetric alkylation of benzophenone (B1666685) Schiff base glycine esters represents another viable, though sometimes less selective, method. nih.gov Beyond metal-based systems, chiral lithium amide bases can be used to deprotonate a glycine precursor, forming a chiral enolate-amine aggregate that directs the subsequent alkylation. nih.gov

Table 1: Comparison of Catalytic Systems for Asymmetric Alkylation of Glycine Equivalents

Catalytic SystemChirality SourceTypical ElectrophileKey FeaturesReported Selectivity
Chiral Ni(II) ComplexChiral ligand on metal complexAlkyl HalidesStoichiometric chiral auxiliary, high diastereoselectivity, auxiliary recovery. beilstein-journals.org70-92% optical yield beilstein-journals.org
Achiral Ni(II) Complex + PTCChiral Phase-Transfer Catalyst (e.g., NOBIN derivatives)Reactive Alkyl HalidesCatalytic chirality source, high enantioselectivity, fast reaction rates. nih.govnih.gov90-98.5% ee nih.govnih.gov
Pd(II) ComplexChiral ligandAlkyl HalidesAlternative to Ni(II) systems. nih.govModerate ee nih.gov
Chiral Lithium AmideChiral BaseAlkyl HalidesMetal-free deprotonation, forms chiral enolate aggregate. nih.govVariable nih.gov

Electrophilic Substitution Reactions

While classical electrophilic aromatic substitution is not typically used to construct the butanoic acid backbone, the principle of an electrophilic reaction is central to forming the key carbon-sulfur bond in this compound. rsc.orgnih.gov This is most effectively achieved through electrophilic sulfenylation, where a nucleophilic carbon precursor of the amino acid attacks an electrophilic sulfur reagent.

This approach involves generating a carbanion or enolate from a protected butanoic acid derivative, which then reacts with a source of electrophilic sulfur. nih.gov For example, protected aspartic or glutamic acid esters can be chemoselectively enolized to create a nucleophilic carbon at the β- or γ-position, respectively. nih.gov This enolate can then be reacted with an electrophilic sulfenylating agent, such as N-(phenylthio)succinimide or phenylsulfenyl chloride, to introduce the phenylsulfanyl moiety directly. beilstein-journals.org This method is concise and leverages the reactivity of the carbonyl group to direct the substitution to the desired position. nih.gov

Synthesis of Stereoisomers and Enantiomerically Pure Forms

Achieving stereochemical control is paramount in the synthesis of amino acids. Several distinct strategies are employed to produce enantiomerically pure forms of this compound and its analogues.

Substrate-Controlled Synthesis : This strategy, as detailed in section 2.2.2, relies on the use of chiral glycine equivalents where a chiral auxiliary is covalently attached to the substrate. researchgate.net The alkylation of these chiral Ni(II) complexes produces diastereomeric products that can be separated using standard chromatographic techniques, such as on silica (B1680970) gel. beilstein-journals.org Subsequent hydrolysis of the separated diastereomers affords the individual enantiomerically pure α-amino acids. beilstein-journals.org

Catalyst-Controlled Synthesis : Asymmetric catalysis provides a more atom-economical approach where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product from an achiral precursor. nih.gov The use of chiral phase-transfer catalysts like NOBIN derivatives to alkylate achiral glycine complexes is a prime example, yielding products with very high enantioselectivity directly, often obviating the need for diastereomer separation. nih.govnih.gov

Biocatalytic and Kinetic Resolution : Enzymatic methods offer high selectivity under mild conditions. Racemic precursors can be resolved through enzymatic reactions. For instance, the hydantoinase method can be used for the enantioselective synthesis of analogues like (S)-2-amino-4-phenylbutanoic acid from a racemic hydantoin (B18101) precursor. researchgate.net Another powerful technique is enantioselective N-acylation, where an enzyme like Candida antarctica lipase (B570770) A selectively acylates one enantiomer of a racemic amino ester, allowing for the easy separation of the acylated product from the unreacted enantiomer. rsc.org

Table 2: Methodologies for Stereoselective Synthesis

MethodPrincipleExampleAdvantage
Substrate ControlUse of a stoichiometric chiral auxiliary to direct reaction, followed by diastereomer separation. beilstein-journals.orgAlkylation of chiral Ni(II)-Schiff base complexes. beilstein-journals.orgHigh diastereoselectivity, reliable. beilstein-journals.org
Catalyst ControlUse of a substoichiometric chiral catalyst to induce enantioselectivity in a reaction on an achiral substrate. nih.govPhase-transfer catalyzed alkylation using chiral NOBIN derivatives. nih.govnih.govHigh enantiomeric excess, atom economy. nih.govnih.gov
Kinetic ResolutionEnzymatic, enantioselective reaction of a racemate, allowing separation of unreacted and reacted enantiomers. rsc.orgLipase-catalyzed N-acylation of a racemic amino ester. rsc.orgHigh selectivity, mild reaction conditions. rsc.org

Strategies for the Introduction of the Phenylsulfanyl Moiety

The formation of the C4-S bond is the key step in synthesizing this compound. The two principal strategies involve reversing the polarity of the reacting partners.

Nucleophilic Substitution : A common and straightforward method involves the reaction of a nucleophilic sulfur species with a suitable butanoic acid derivative containing an electrophilic carbon at the C4 position. A precursor such as a protected 2-amino-4-halobutanoic acid or 2-amino-4-tosyloxybutanoic acid can be reacted with sodium thiophenolate. The thiophenolate anion acts as a potent nucleophile, displacing the leaving group (halide or tosylate) via an Sₙ2 reaction to form the desired phenylsulfanyl linkage.

Michael Addition : An alternative strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated precursor. For sulfur introduction, the Michael addition of thiophenol to a derivative of 2-amino-4-oxobutanoic acid or a related dehydroamino acid can be employed. rsc.orgmedchemexpress.comacs.org The reaction of thiols with dehydroalanine (B155165) derivatives, for example, is a well-established method for creating β-thio-substituted amino acids, and this principle can be extended to γ-substituted systems. rsc.orgmedchemexpress.comacs.org This reaction can be accelerated in aqueous media. rsc.org

Electrophilic Sulfenylation : As mentioned in section 2.2.3, this method uses a nucleophilic carbon source and an electrophilic sulfur reagent. nih.gov Creating an enolate or other carbanionic equivalent at the C4 position of a butanoic acid precursor, followed by quenching with an electrophile like N-(phenylthio)succinimide, directly forms the C-S bond. beilstein-journals.orgnih.gov

Development of Novel Synthetic Routes to Structural Analogues and Derivatives

The core structure of this compound can be modified to produce a wide array of analogues with diverse properties. Synthetic chemists have developed numerous innovative routes to access these related compounds.

Fluorinated Analogues : The introduction of fluorine can significantly alter a molecule's properties. The synthesis of analogues like 2-amino-4-[(18)F]fluoro-2-methylbutanoic acid has been achieved for applications in medical imaging. researchgate.net Other strategies have been developed for producing trifluorinated analogues, such as (S)-2-amino-4,4,4-trifluorobutanoic acid, which can be synthesized via the alkylation of a chiral Ni(II) glycine complex with trifluoroethyl iodide. researchgate.net

Phosphorus Analogues : Constrained analogues of 2-amino-4-phosphonobutanoic acid (AP4) have been prepared to study bioactive conformations. thieme-connect.de A key synthetic sequence involved a Horner-Emmons reaction to create a dehydroamino acid, followed by diazomethane (B1218177) cycloaddition and photoelimination of nitrogen to construct a cyclopropyl (B3062369) ring. thieme-connect.de

Heterocyclic Analogues : The butanoic acid backbone can be incorporated into or replaced by heterocyclic systems. For example, 2-amino-4-thiazolidinones, which can be considered cyclic analogues, are synthesized from the reaction of thiourea (B124793) with precursors like ethyl chloroacetate (B1199739). google.com

Derivatives and Peptide Conjugates : Novel derivatives can be formed by modifying the core structure. For instance, α-amido sulfones can be used as synthons where the sulfonyl group is incorporated into the final product. google.com Furthermore, unusual amino acids can be incorporated into peptides to modify their properties, such as using γ-amino acids like gabapentin (B195806) or baclofen (B1667701) to increase lipophilicity. The synthesis of 2-amino-4,6-diphenylnicotinonitriles from chalcones and malononitrile (B47326) demonstrates the construction of complex, aromatic analogues.

Table 3: Synthesis of Structural Analogues

Analogue TypeExample CompoundKey Synthetic StrategyReference
Fluorinated2-Amino-4,4,4-trifluorobutanoic acidAlkylation of chiral Ni(II) glycine complex. researchgate.net
Phosphonated(Z)- and (E)-2-Amino-2,3-methano-4-phosphonobutanoic acidHorner-Emmons reaction followed by cycloaddition. thieme-connect.de
Heterocyclic2-Imino-4-thiazolidoneCondensation of ethyl chloroacetate and thiourea. google.com
Peptide AnaloguePeptides containing Gabapentin/BaclofenSolution phase peptide synthesis.
Aromatic2-Amino-4,6-diphenylnicotinonitrileReaction of chalcones with malononitrile and ammonium (B1175870) acetate.

Comprehensive Spectroscopic and Structural Elucidation of 2 Amino 4 Phenylsulfanyl Butanoic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. For a molecule such as 2-Amino-4-(phenylsulfanyl)butanoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a comprehensive structural assignment.

Proton NMR (¹H NMR) Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each chemically non-equivalent proton would be expected. The chemical shift (δ) of these signals is influenced by the electron density around the proton, which is in turn affected by the presence of neighboring atoms and functional groups.

The protons on the phenyl ring would typically appear in the aromatic region, expected to be between δ 7.0 and 7.5 ppm. Due to the sulfur linkage, the electronic environment of these protons would result in a complex multiplet pattern. The single proton attached to the alpha-carbon (the carbon bearing the amino and carboxyl groups), being adjacent to two electron-withdrawing groups, would likely resonate as a multiplet in the range of δ 3.5-4.0 ppm. The protons of the two methylene groups (-CH₂-) in the butanoic acid chain would appear as distinct multiplets in the aliphatic region of the spectrum, likely between δ 2.0 and 3.5 ppm. The protons of the amino group (-NH₂) and the carboxylic acid group (-COOH) are often broad and their chemical shifts can vary depending on the solvent, concentration, and temperature. In a deuterium oxide (D₂O) solvent, these labile protons would exchange with deuterium and their signals would disappear.

Illustrative ¹H NMR Data for this compound

ProtonsIllustrative Chemical Shift (δ, ppm)Illustrative MultiplicityIllustrative Coupling Constant (J, Hz)
Phenyl-H7.20-7.45m-
α-CH3.85dd7.5, 5.0
β-CH₂2.20-2.40m-
γ-CH₂3.10-3.30m-
NH₂variablebr s-
COOHvariablebr s-

Note: This is an illustrative table with expected values. m = multiplet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each chemically unique carbon atom gives rise to a distinct signal.

The carboxylic acid carbon is the most deshielded and would be expected to appear at the downfield end of the spectrum, typically in the range of δ 170-180 ppm. The carbons of the phenyl ring would resonate in the aromatic region, from δ 125 to 140 ppm. The carbon atom to which the sulfur is directly attached would have a distinct chemical shift within this range. The alpha-carbon, bonded to both the nitrogen and the carboxyl group, would be found around δ 50-60 ppm. The two methylene carbons of the butanoic acid chain would give signals in the aliphatic region, generally between δ 20 and 40 ppm.

Illustrative ¹³C NMR Data for this compound

Carbon AtomIllustrative Chemical Shift (δ, ppm)
C=O (Carboxyl)175.0
Phenyl C (ipso)135.0
Phenyl C (ortho, meta, para)128.0-132.0
α-C55.0
β-C30.0
γ-C35.0

Note: This is an illustrative table with expected values.

Two-Dimensional NMR Techniques

To confirm the assignments made from one-dimensional NMR spectra and to establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the α-CH proton and the β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons, thus confirming the butanoic acid chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., the α-CH proton to the α-carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be particularly useful in confirming the connection of the phenyl group to the sulfur atom and the sulfur to the γ-carbon of the butanoic acid chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. For this compound (C₁₀H₁₃NO₂S), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a key step in confirming the identity of a newly synthesized or isolated compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like amino acids. In ESI-MS, the sample is ionized directly from a solution, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

For this compound, in positive ion ESI-MS, the most prominent ion would likely be the protonated molecule. Tandem mass spectrometry (MS/MS) experiments would then be performed on this parent ion to induce fragmentation. A common fragmentation pathway for amino acids is the loss of the carboxylic acid group as CO₂ and H₂O. Other characteristic fragments would arise from the cleavage of the butanoic acid side chain and the loss of the phenylsulfanyl group. Analysis of these fragment ions would provide further confirmation of the compound's structure.

Illustrative ESI-MS/MS Fragmentation Data for [M+H]⁺ of this compound

Fragment IonIllustrative m/zPossible Neutral Loss
[M+H]⁺212.07-
[M+H - H₂O]⁺194.06H₂O
[M+H - COOH]⁺167.08HCOOH
[C₆H₅S]⁺109.02C₄H₈NO₂
[C₄H₈NO₂]⁺102.05C₆H₅S

Note: This is an illustrative table with expected m/z values for the protonated molecule and its fragments.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Structure

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for the characterization of molecular structures. IR spectroscopy provides information about the vibrational modes of functional groups, while UV-Vis spectroscopy offers insights into the electronic transitions within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the amino group, the carboxylic acid group, the phenylsulfanyl group, and the aliphatic butanoic acid backbone.

Amino Group (NH₂): The N-H stretching vibrations of the amino group are typically observed in the range of 3300 to 3500 cm⁻¹. Primary amines generally show two bands in this region, corresponding to asymmetric and symmetric stretching modes. These bands are characteristically sharper and less intense than the O-H bands of alcohols libretexts.org.

Carboxylic Acid Group (COOH): The O-H stretching vibration of the carboxylic acid group gives rise to a very broad absorption band in the region of 2500 to 3300 cm⁻¹ libretexts.org. The C=O stretching vibration of the carbonyl group in a carboxylic acid typically appears as a strong, sharp band between 1700 and 1730 cm⁻¹ uc.edu.

Aliphatic Chain (C-H): The stretching vibrations of the C-H bonds in the butanoic acid chain are expected in the 2850 to 3000 cm⁻¹ region libretexts.org.

Phenylsulfanyl Group: The aromatic C-H stretching vibrations of the phenyl ring are anticipated to appear between 3000 and 3100 cm⁻¹ libretexts.org. The in-ring C-C stretching vibrations of the aromatic ring typically result in a series of bands in the 1400 to 1600 cm⁻¹ region libretexts.org. The C-S stretching vibration in aryl thioethers is generally weak and can be found in the 600-800 cm⁻¹ range.

The following interactive data table summarizes the expected characteristic IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Amino (R-NH₂)N-H Stretch3300 - 3500Medium
Carboxylic Acid (R-COOH)O-H Stretch2500 - 3300Broad
Carboxylic Acid (R-COOH)C=O Stretch1700 - 1730Strong
AliphaticC-H Stretch2850 - 3000Strong
AromaticC-H Stretch3000 - 3100Medium
AromaticC=C Stretch (in-ring)1400 - 1600Medium
Thioether (Ar-S-R)C-S Stretch600 - 800Weak

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the phenylsulfanyl chromophore. Aromatic amino acids and related compounds typically exhibit absorption bands in the UV region due to π → π* transitions of the aromatic ring nih.gov.

For the phenylsulfanyl group, a compound like thioanisole (methyl phenyl sulfide) serves as a good model. The UV-visible absorption spectrum of thioanisole shows a strong absorption band around 250 nm researchgate.net. This absorption is attributed to the π → π* electronic transition of the benzene ring conjugated with the sulfur atom. The presence of the amino and carboxylic acid groups is not expected to significantly alter the main absorption features of the phenylsulfanyl moiety.

The expected UV-Vis absorption data for this compound is presented in the interactive table below.

ChromophoreElectronic TransitionExpected λmax (nm)
Phenylsulfanylπ → π*~250

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Structure

For this compound, it is expected that in the crystalline state, the molecule will exist as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxylate group (-COO⁻). This is a common feature of amino acids in the solid state.

The crystal structure of a closely related compound, S-Phenyl-L-cysteine, provides valuable insights into the likely solid-state conformation and packing of this compound scbt.comsigmaaldrich.com. In the crystal structure of S-Phenyl-L-cysteine, extensive hydrogen bonding networks involving the ammonium (B1175870) and carboxylate groups are observed, which dictate the molecular packing.

It is anticipated that the crystal structure of this compound would be stabilized by a network of intermolecular hydrogen bonds between the ammonium and carboxylate groups of adjacent molecules. The conformation of the butanoic acid chain and the orientation of the phenyl group will be influenced by these packing forces.

A representative table of crystallographic parameters for a related amino acid derivative is provided below to illustrate the type of data obtained from X-ray diffraction studies.

ParameterValue (Representative)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.8
b (Å)7.9
c (Å)19.5
α (°)90
β (°)90
γ (°)90
Volume (ų)895
Z4

Conformational Analysis via Spectroscopic Data Integration

A comprehensive understanding of the conformational preferences of this compound can be achieved by integrating data from IR, UV-Vis, and X-ray diffraction techniques.

IR spectroscopy can provide evidence for the presence of specific conformers through the analysis of the vibrational frequencies of sensitive functional groups. For instance, the position and shape of the O-H and N-H stretching bands can indicate the extent and nature of intra- and intermolecular hydrogen bonding, which in turn influences the molecular conformation diva-portal.orgresearchgate.net.

UV-Vis spectroscopy , particularly second-derivative UV absorption spectroscopy, is sensitive to the microenvironment of the aromatic chromophore nih.govamazonaws.com. Changes in the conformation that alter the interaction of the phenylsulfanyl group with its surroundings can lead to shifts in the absorption maxima.

X-ray crystallography provides a static, time-averaged picture of the molecule's conformation in the solid state. This solid-state structure serves as a crucial reference point for understanding the conformational possibilities in solution. By comparing the solid-state conformation with spectroscopic data obtained in solution, one can infer the conformational dynamics and the influence of the solvent on the molecular structure.

The integration of these techniques allows for a more complete picture of the molecular structure. For example, the hydrogen bonding patterns observed in the crystal structure via X-ray diffraction can be correlated with the broad O-H and N-H stretching bands seen in the IR spectrum. Similarly, the electronic environment of the phenyl ring determined from the UV-Vis spectrum can be related to its orientation and packing in the crystal lattice. This integrated approach is essential for a thorough conformational analysis of this compound and its derivatives.

Computational Chemistry and Molecular Modeling Investigations of 2 Amino 4 Phenylsulfanyl Butanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and energetics of molecules. biointerfaceresearch.com By calculating the electron density, DFT can determine various molecular properties and predict stability and reactivity. biointerfaceresearch.commdpi.com For 2-Amino-4-(phenylsulfanyl)butanoic acid, DFT calculations, typically performed using basis sets like B3LYP/6-31+G(d), can elucidate its fundamental electronic characteristics.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Table 1: Illustrative Electronic Properties of this compound from DFT Calculations

The following data is representative of typical values for similar organic molecules and serves to illustrate the output of DFT calculations.

Parameter Value (eV) Description
HOMO Energy -6.85 Indicates the electron-donating capability of the molecule.
LUMO Energy -1.23 Indicates the electron-accepting capability of the molecule.
HOMO-LUMO Gap (ΔE) 5.62 A larger gap suggests higher kinetic stability and lower chemical reactivity.
Ionization Potential 6.85 The energy required to remove an electron from the molecule.
Electron Affinity 1.23 The energy released when an electron is added to the molecule.
Electronegativity (χ) 4.04 A measure of the molecule's ability to attract electrons.

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. nih.gov

In a typical docking study involving this compound, the compound would be treated as a flexible ligand, and its conformational possibilities would be explored within the binding site of a target protein. The simulation scores different binding poses based on a scoring function, which estimates the binding free energy (ΔG). A more negative ΔG value indicates a more favorable and stable interaction. mdpi.com

The results of a docking simulation can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the receptor's active site. mdpi.com This information is invaluable for understanding the mechanism of action and for designing derivatives with improved potency and selectivity. While specific docking studies for this compound are not extensively documented, the methodology allows for its theoretical evaluation against any protein target with a known three-dimensional structure.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein

This table provides an example of typical results from a molecular docking simulation to illustrate the types of insights gained.

Parameter Result
Target Protein Tyrosine-protein kinase ABL1 (Abl)
Binding Free Energy (ΔG) -7.5 kcal/mol
Predicted Inhibition Constant (Ki) 1.5 µM
Key Interacting Residues
Hydrogen Bonds MET318, THR315
Hydrophobic Interactions LEU248, VAL256, ILE360

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a set of compounds and their biological activities. fiveable.me The fundamental principle is that the structural and physicochemical properties of a molecule determine its activity. QSAR models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

To develop a QSAR model for a series of compounds related to this compound, one would first compile a dataset of these molecules and their experimentally measured biological activities (e.g., IC50 values). Then, a variety of molecular descriptors—numerical values that encode different aspects of the molecular structure—are calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to create a model that correlates a subset of these descriptors with the observed activity. nih.gov A robust QSAR model not only has predictive power but also provides insights into the structural features that are either beneficial or detrimental to the desired biological effect, guiding the rational design of more potent analogues. mdpi.com

Table 3: Key Molecular Descriptors for QSAR Modeling of this compound

This table lists common descriptors that would be calculated and used in a QSAR study.

Descriptor Abbreviation Calculated Value Description
Molecular Weight MW 227.29 g/mol The sum of the atomic weights of all atoms in the molecule.
Log P (Octanol-Water Partition Coefficient) LogP 1.75 A measure of the molecule's lipophilicity or hydrophobicity.
Topological Polar Surface Area TPSA 63.32 Ų The sum of surfaces of polar atoms; relates to membrane permeability.
Number of Hydrogen Bond Donors HBD 2 The number of N-H and O-H bonds.
Number of Hydrogen Bond Acceptors HBA 3 The number of N and O atoms.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. fu-berlin.de By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment (e.g., water or a protein binding site). researchgate.net

For this compound, an MD simulation would typically start with an initial 3D structure placed in a simulated box of water molecules. nih.gov Over the course of the simulation (ranging from nanoseconds to microseconds), the trajectory of each atom is tracked. Analysis of this trajectory can reveal the molecule's conformational landscape—the set of stable three-dimensional shapes it can adopt—and the flexibility of different parts of the molecule, such as the rotation around its single bonds.

When applied to a ligand-receptor complex, MD simulations can provide critical insights into the stability of the binding pose predicted by molecular docking. nih.gov It can show how the ligand and protein adapt to each other, the role of water molecules in the binding site, and the dynamic nature of the interactions, offering a more realistic picture of the binding event than the static view provided by docking alone.

In Silico Prediction of Reactivity and Selectivity

The prediction of chemical reactivity and selectivity using computational methods (in silico) is a cornerstone of modern chemistry. These predictions are often based on quantum chemical calculations, such as the DFT methods described earlier. nih.gov By analyzing the electronic properties of a molecule, chemists can forecast how and where it is most likely to react.

For this compound, several calculated parameters can serve as reactivity descriptors. The HOMO and LUMO energy distributions (often visualized as molecular orbitals) can indicate the likely sites for electrophilic and nucleophilic attack, respectively. The regions of the molecule where the HOMO is localized are electron-rich and prone to attack by electrophiles, while LUMO-localized regions are electron-poor and susceptible to attack by nucleophiles.

Furthermore, calculated electrostatic potential (ESP) maps can visualize the charge distribution across the molecule's surface, highlighting electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps provide an intuitive guide to intermolecular interactions and the initial steps of a chemical reaction. Such in silico analyses allow for the rational design of synthetic routes and the prediction of potential metabolic pathways or sites of degradation. nih.gov

Applications in Advanced Peptide and Protein Engineering Research

Incorporation into Peptides and Peptidomimetics for Structural and Functional Modulation

The site-specific incorporation of 2-Amino-4-(phenylsulfanyl)butanoic acid into peptide sequences allows for the introduction of unique steric and electronic properties, thereby influencing peptide structure, stability, and biological activity.

Solid-phase peptide synthesis (SPPS) is the most common method for the chemical synthesis of peptides. nih.govspringernature.com The incorporation of this compound via SPPS would follow the standard protocols for non-canonical amino acids. The process begins with the covalent attachment of the C-terminal amino acid to a solid resin support. luxembourg-bio.com The peptide chain is then elongated in a stepwise manner by the sequential addition of N-terminally protected amino acids. springernature.comluxembourg-bio.com

For the incorporation of this compound, an N-terminally protected derivative, most commonly with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, is required. nih.gov The synthesis would proceed as follows:

Deprotection: The Fmoc group of the resin-bound amino acid or peptide is removed, typically using a solution of piperidine in a suitable solvent like dimethylformamide (DMF). nih.gov

Activation and Coupling: The carboxylic acid of Fmoc-protected this compound is activated using a coupling reagent. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl cyano(hydroxyimino)acetate (Oxyma) to suppress side reactions and improve efficiency. nih.gov The activated amino acid is then added to the deprotected N-terminus of the resin-bound peptide, forming a new peptide bond.

Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed. luxembourg-bio.com

Table 1: Key Reagents in SPPS for Incorporating this compound

Reagent ClassExample(s)Function
N-terminal Protecting Group Fmoc (9-fluorenylmethyloxycarbonyl)Protects the alpha-amino group during coupling.
Solid Support (Resin) Polystyrene-based resins (e.g., Wang, Rink amide)Insoluble matrix for peptide assembly.
Deprotection Agent Piperidine in DMFRemoves the Fmoc protecting group.
Coupling Reagents DCC, DIC, HBTU, HATUActivate the carboxylic acid for peptide bond formation.
Coupling Additives HOBt, OxymaEnhance coupling efficiency and reduce racemization.
Cleavage Cocktail Trifluoroacetic acid (TFA) with scavengersCleaves the peptide from the resin and removes side-chain protecting groups.

This table is based on established SPPS methodologies and their theoretical application to the specified compound.

Solution-phase peptide synthesis, while less common for routine peptide synthesis, remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. nih.gov The incorporation of this compound in solution-phase synthesis involves the coupling of protected amino acid fragments in a suitable organic solvent. nih.gov

The general strategy involves:

Protection: The N-terminus of one amino acid or peptide fragment is protected (e.g., with a Boc or Cbz group), and the C-terminus of the other is protected (e.g., as a methyl or ethyl ester). nih.gov

Coupling: The protected fragments are coupled using a coupling reagent, similar to those used in SPPS. nih.gov

Deprotection and Purification: After each coupling step, the protecting groups are selectively removed, and the resulting peptide is purified, typically by chromatography or crystallization. nih.gov

This approach allows for the purification of intermediates, which can be advantageous for ensuring the purity of the final product, especially for longer or more complex peptides. nih.gov

The introduction of this compound into a peptide chain is expected to have a significant impact on its conformational stability and secondary structure. The phenylsulfanyl side chain introduces both steric bulk and the potential for non-covalent interactions, such as hydrophobic and π-π stacking interactions. nih.gov

Potential Conformational Effects:

Steric Hindrance: The bulky phenyl group can restrict the conformational freedom of the peptide backbone in its vicinity, potentially favoring specific secondary structures like β-turns or disrupting helical structures.

π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) within the peptide, further stabilizing specific conformations. nih.gov

These conformational constraints can be strategically employed to design peptides with enhanced stability against proteolytic degradation or with a pre-organized conformation for improved receptor binding affinity.

Development as Biochemical Probes for Biological Systems

The unique chemical properties of this compound make it a promising candidate for development as a biochemical probe. The presence of the sulfur atom and the phenyl group provides handles for various bioconjugation and detection strategies.

The sulfur atom in the thioether linkage can potentially be oxidized to a sulfoxide or sulfone, which could alter the electronic properties and introduce a handle for further chemical modification. The phenyl group can be functionalized with various reporter groups, such as fluorophores, biotin, or radioactive isotopes, allowing for the detection and tracking of the peptide in biological systems. thermofisher.com For instance, a fluorescent dye could be attached to the phenyl ring to create a fluorescently labeled peptide for use in fluorescence microscopy or flow cytometry to study peptide localization and trafficking within cells.

Enzyme Inhibition Studies and Mechanistic Insights

S-Adenosyl-L-methionine (SAM) synthase (methionine adenosyltransferase) is a key enzyme that catalyzes the synthesis of SAM from methionine and ATP. nih.gov SAM is a universal methyl group donor involved in numerous biological processes. nih.gov The development of inhibitors for SAM synthase is of significant interest for potential therapeutic applications.

Given that this compound is a structural analog of methionine, it is a plausible candidate for an inhibitor of SAM synthase. The enzyme's active site recognizes the amino acid backbone and the side chain of methionine. The phenylsulfanyl group of this compound would occupy the same region of the active site as the methylthio group of methionine.

Potential Inhibition Mechanism:

The larger and more rigid phenyl group, compared to the methyl group of methionine, could lead to steric clashes within the active site, preventing the proper binding and catalytic conversion of the substrate. This would result in competitive inhibition of the enzyme. nih.gov

Table 2: Comparison of Methionine and this compound

FeatureL-MethionineThis compound
Side Chain -CH₂-CH₂-S-CH₃-CH₂-CH₂-S-C₆H₅
Terminal Group MethylPhenyl
Potential as Substrate Natural substrate of SAM synthasePotential competitive inhibitor

This table is for comparative purposes to illustrate the rationale for potential enzyme inhibition.

Further research would be necessary to experimentally validate the inhibitory activity of this compound against SAM synthase and to determine its potency and mechanism of action.

Carbonic Anhydrase Inhibition Investigations

Carbonic Anhydrases (CAs) are a family of metalloenzymes that play a crucial role in regulating physiological pH by catalyzing the reversible hydration of carbon dioxide. The active site of most CAs contains a zinc ion (Zn²⁺) essential for catalysis, making it a primary target for inhibitors. nih.gov The design of CA inhibitors often involves a zinc-binding group (ZBG), such as a sulfonamide, coupled with a molecular scaffold that can interact with other residues in the active site to confer potency and isoform selectivity. nih.gov

Amino acids are frequently employed as scaffolds in the design of these inhibitors. By attaching a ZBG to an amino acid derivative, researchers can create compounds where the amino acid side chain extends into the enzyme's active site cavity. This strategy allows for the exploration of interactions with both hydrophobic and hydrophilic regions of the active site, leading to inhibitors with improved affinity and selectivity for specific CA isoforms. nih.gov

While direct studies investigating this compound as a primary carbonic anhydrase inhibitor are not extensively documented, its structure presents it as a viable candidate for such applications. The phenylsulfanyl moiety offers a distinct chemical feature that can be exploited in inhibitor design. This group can engage in hydrophobic and aromatic (pi-pi stacking) interactions within the active site, potentially leading to enhanced binding affinity.

Table 1: Principles of Amino Acid Scaffolds in Carbonic Anhydrase Inhibitor (CAI) Design

ComponentFunction in CAI DesignPotential Role of this compound
Zinc-Binding Group (ZBG)Coordinates with the Zn²⁺ ion in the enzyme's active site, directly inhibiting its catalytic activity.The amino acid backbone would serve as the carrier for a synthetically attached ZBG (e.g., a sulfonamide group).
Amino Acid ScaffoldProvides the structural framework and positions the side chain for secondary interactions within the active site.The butanoic acid backbone provides the core structure.
Side Chain MoietyInteracts with hydrophobic or hydrophilic pockets in the active site, influencing inhibitor potency and isoform selectivity.The phenylsulfanyl group could form hydrophobic or pi-stacking interactions with aromatic residues (e.g., Phenylalanine) in the active site cavity.

Investigation of Protein-Ligand Binding Interactions and Receptor Affinity

The unique side chain of this compound makes it a valuable tool for probing protein-ligand binding interactions. The incorporation of this non-canonical amino acid into peptides or small-molecule ligands allows researchers to systematically investigate the role of specific intermolecular forces in molecular recognition.

The phenylsulfanyl group can participate in several key interactions:

Hydrophobic Interactions: The phenyl ring is inherently hydrophobic and can favorably interact with nonpolar pockets in a protein's binding site.

Aromatic (π-π) Stacking: The phenyl ring can stack with the aromatic side chains of amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), contributing to binding affinity and specificity.

Sulfur Interactions: The sulfur atom in the thioether linkage can engage in non-covalent interactions, including sulfur-aromatic and lone pair-π interactions, further stabilizing the protein-ligand complex.

While specific receptor affinity profiles for this compound itself are not widely characterized, the principle of using S-substituted amino acids to achieve high-affinity binding is well-established. For instance, studies on S-trityl-L-cysteine derivatives have demonstrated that the bulky, aromatic S-substituent is crucial for achieving potent and specific inhibition of cellular targets like the kinesin spindle protein (KSP). nih.gov This exemplifies how a sulfur-linked aromatic group, analogous to the phenylsulfanyl group, can be pivotal for achieving high-affinity interactions within a defined binding pocket. nih.gov By substituting this amino acid at various positions within a bioactive peptide, scientists can map the topology of a receptor's binding site and identify regions where hydrophobic and aromatic interactions are critical for activity.

Contribution to the Design of Tailor-Made Amino Acids for Specific Biological Applications

This compound is a prime example of a "tailor-made" or non-canonical amino acid (ncAA), a class of molecules that serves as fundamental building blocks in modern medicinal chemistry. nih.gov The use of ncAAs allows for the synthesis of peptides and proteins with novel properties that are not accessible using the 20 canonical amino acids. nih.govnih.gov The incorporation of these custom-designed residues is a key strategy for overcoming the limitations of natural peptides as therapeutic agents, such as poor stability and low bioavailability. nih.gov

The design and use of ncAAs like this compound contribute to several key areas of drug discovery and biological research:

Enhanced Stability: Peptides containing ncAAs are often more resistant to degradation by proteases, leading to a longer biological half-life. nih.gov

Structural Constraint: The unique steric and electronic properties of ncAA side chains can be used to stabilize specific secondary structures, such as α-helices or β-sheets, which may be essential for biological activity.

Pharmacophore Elucidation: By systematically replacing canonical amino acids with tailor-made ones, researchers can probe structure-activity relationships (SAR) to identify the key interactions responsible for a molecule's therapeutic effect. nih.gov

Expanded Chemical Functionality: Non-canonical amino acids introduce new chemical groups that can be used for bio-orthogonal chemistry, allowing for specific labeling of proteins with imaging agents or the attachment of drug payloads. acs.org

Unusual amino acids are integral components of peptidomimetic drugs and are invaluable for creating highly diverse molecular libraries for screening and lead optimization campaigns. nih.govacs.org The phenylsulfanyl side chain provides a unique combination of aromaticity, hydrophobicity, and a flexible thioether linkage, making it a versatile building block for designing molecules with precisely tuned biological functions.

Table 2: Applications of Non-Canonical Amino Acids (ncAAs) in Biological Research

Application AreaContribution of ncAAsExample Principle
Peptide TherapeuticsImprove stability against enzymatic degradation and enhance bioavailability. nih.govReplacing a natural amino acid with a sterically hindered ncAA to block protease recognition.
Protein EngineeringIntroduce novel chemical functionalities for bio-conjugation or catalysis. acs.orgmdpi.comIncorporating an ncAA with a ketone or azide group for site-specific labeling.
Structural BiologyStabilize specific protein folds or serve as probes for spectroscopic analysis.Using fluorinated amino acids for NMR studies or photo-crosslinkers to map protein interactions.
Drug DiscoveryExpand chemical diversity in compound libraries for hit-to-lead optimization. nih.govacs.orgCreating peptidomimetics with unnatural side chains to improve receptor affinity and selectivity.

Analytical Method Development for Research Samples Containing 2 Amino 4 Phenylsulfanyl Butanoic Acid

Advanced Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2-Amino-4-(phenylsulfanyl)butanoic acid, providing the necessary resolving power to separate the analyte from impurities and matrix components.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of this compound. The development of a successful HPLC method hinges on the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time.

For a compound with the structural properties of this compound—containing both a polar amino acid backbone and a nonpolar phenylsulfanyl group—reversed-phase HPLC (RP-HPLC) is a suitable approach. A typical stationary phase would be a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity.

Method development involves:

Column Selection: A C18 column with a small particle size (e.g., 3 to 5 µm) provides a good balance of efficiency and backpressure.

Mobile Phase Optimization: The mobile phase typically consists of an aqueous component and an organic modifier, such as acetonitrile or methanol. nih.govmdpi.com The ratio of these solvents is adjusted in a gradient or isocratic elution to achieve the desired retention time for the analyte. The inclusion of an acid, like trifluoroacetic acid (TFA) or formic acid, in the aqueous phase helps to suppress the ionization of the carboxylic acid group and sharpen the peak shape.

Detection: The presence of the phenyl ring in the molecule allows for straightforward detection using an ultraviolet (UV) detector. The wavelength of maximum absorbance should be determined by running a UV scan of the pure compound.

A proposed starting point for an HPLC method is detailed in the table below.

Table 1: Example HPLC Method Parameters for this compound Analysis
ParameterCondition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 10% B, increase to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

For the detection and quantification of this compound at very low concentrations (trace levels), Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

The analyte is first separated by LC and then introduced into the mass spectrometer source, typically using electrospray ionization (ESI), which is well-suited for polar molecules like amino acids. In the mass spectrometer, the compound is ionized, usually forming a protonated molecule [M+H]⁺ in positive ion mode.

For quantitative analysis, the most powerful mode is Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of the analyte) is selected and fragmented, and a specific, characteristic product ion is monitored. This process is highly selective and significantly reduces background noise, enabling quantification at picogram or femtogram levels. nih.gov

Table 2: Hypothetical LC-MS/MS Parameters for this compound
ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ m/z 212.1
Product Ion (Example) m/z 166.1 (Loss of HCOOH)
Scan Type Multiple Reaction Monitoring (MRM)
Collision Energy Optimized for maximum product ion intensity
Dwell Time 100 ms

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the alpha-carbon, it exists as two enantiomers (D and L forms). In biological systems, enantiomers can have vastly different activities. Therefore, it is critical to have analytical methods capable of separating and quantifying each enantiomer to assess the enantiomeric purity of a research sample.

Direct chiral HPLC is the preferred method for this purpose. sigmaaldrich.com This technique employs a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. acgpubs.org

Common types of CSPs suitable for the separation of underivatized amino acids include:

Macrocyclic Glycopeptide-Based CSPs: Columns based on selectors like teicoplanin are particularly effective for separating the enantiomers of native amino acids. sigmaaldrich.com They operate in polar ionic, polar organic, or reversed-phase modes.

Polysaccharide-Based CSPs: Columns with cellulose or amylose derivatives can also be effective, though sometimes derivatization of the amino acid is required to improve resolution. sigmaaldrich.comyakhak.org

The development of a chiral method involves screening different CSPs and mobile phase compositions to find the optimal conditions for enantioseparation.

Table 3: Example Chiral HPLC Method Parameters
ParameterCondition
Column Astec CHIROBIOTIC® T (Teicoplanin-based CSP), 25 cm x 4.6 mm
Mobile Phase Methanol/Water/Formic Acid mixture (e.g., 80:20:0.1 v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm or LC-MS/MS

Optimization of Sample Preparation and Extraction Protocols for Complex Biological Matrices (non-human)

Analyzing this compound in complex non-human biological matrices (e.g., animal plasma, tissue homogenates) requires an efficient sample preparation step to remove interfering substances like proteins, lipids, and salts. nih.gov The goal is to extract the analyte with high recovery while minimizing matrix effects that can suppress or enhance the analytical signal, especially in LC-MS/MS.

Common extraction techniques include:

Protein Precipitation (PPT): This is a simple and fast method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to denature and precipitate proteins. nih.govunimi.it After centrifugation, the supernatant containing the analyte is collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). It can provide a cleaner extract than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE offers high selectivity and can provide very clean extracts. It uses a solid sorbent packed in a cartridge to retain the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., reversed-phase, ion-exchange) depends on the physicochemical properties of the analyte.

Table 4: Comparison of Sample Preparation Techniques
TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT) Fast, simple, inexpensive, high recovery for many analytes.Less clean extract, potential for significant matrix effects.
Liquid-Liquid Extraction (LLE) Cleaner extract than PPT, can concentrate the analyte.More time-consuming, requires larger solvent volumes, can have emulsion issues.
Solid-Phase Extraction (SPE) Provides the cleanest extracts, high concentration factor, can be automated.More expensive, requires method development to optimize sorbent and solvents.

Validation of Analytical Procedures for Research Reproducibility

Once an analytical method is developed, it must be validated to ensure it is suitable for its intended purpose and provides reliable, reproducible results. gavinpublishers.comresearchgate.netresearchgate.net Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). yakhak.org

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).

Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of ≥ 0.999 is often desired. mdpi.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery of a known amount of spiked analyte. gavinpublishers.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels:

Repeatability (Intra-day precision): Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Precision within the same laboratory but on different days, with different analysts, or different equipment.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.

Table 5: Summary of Analytical Method Validation Parameters
ParameterDescriptionTypical Acceptance Criterion
Specificity No interference at the retention time of the analyte.Peak purity assessment, resolution > 1.5
Linearity Proportionality of signal to concentration.Correlation coefficient (R²) ≥ 0.999
Accuracy Closeness to the true value.Recovery typically within 80-120%
Precision Agreement among repeated measurements.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ)
LOD/LOQ Lowest concentration detectable/quantifiable.Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ

Investigations into the Metabolic and Biochemical Fate of 2 Amino 4 Phenylsulfanyl Butanoic Acid in Model Systems

Enzymatic Stability and Degradation Pathways in Vitro

Direct in vitro studies on the enzymatic stability and degradation of 2-Amino-4-(phenylsulfanyl)butanoic acid are not extensively documented in publicly available literature. Nevertheless, insights can be gleaned from research on the closely related compound, S-phenyl-L-cysteine.

Studies on S-phenyl-L-cysteine have revealed two primary enzymatic degradation pathways: β-elimination and oxidative deamination. acs.org The C-S bond strength is a critical determinant of the susceptibility to β-elimination. For instance, S-phenyl-L-cysteine is not readily metabolized via β-elimination by L-amino acid oxidase (L-AAO), likely due to the high strength of the C-S bond. acs.org In contrast, its selenium and tellurium analogs, with weaker C-Se and C-Te bonds, are more readily cleaved by this enzyme. acs.org

Oxidative deamination, another key metabolic route for amino acids, results in the formation of the corresponding α-keto acid. S-phenyl-L-cysteine has been shown to undergo oxidative deamination. acs.org It is plausible that this compound, being a homolog of S-phenyl-L-cysteine, could also be a substrate for enzymes catalyzing oxidative deamination, such as L-amino acid oxidase, leading to the formation of 2-oxo-4-(phenylsulfanyl)butanoic acid.

Table 1: Potential In Vitro Enzymatic Reactions for this compound

Enzymatic ReactionPotential Enzyme(s)Predicted Product(s)Basis of Prediction
Oxidative DeaminationL-Amino Acid Oxidase (L-AAO), D-Amino Acid Oxidase (D-AAO)2-Oxo-4-(phenylsulfanyl)butanoic acid, Ammonia, Hydrogen PeroxideAnalogy with S-phenyl-L-cysteine metabolism. acs.org
TransaminationAminotransferases2-Oxo-4-(phenylsulfanyl)butanoic acid, corresponding amino acid (from α-keto acid substrate)General amino acid metabolism pathway.
C-S Bond Cleavage (β-elimination)C-S lyases (e.g., cysteine S-conjugate β-lyase)Thiophenol, 2-aminobutanoic acid derivativesPotential pathway for thioether-containing compounds, although likely limited for the stable C-S bond. acs.org

Metabolic Transformations in Non-Human Biological Models

Specific studies detailing the metabolic transformations of this compound in non-human biological models are scarce. However, the metabolism of xenobiotics containing a phenylsulfanyl moiety, such as benzene, provides a relevant model for the potential fate of the phenylsulfanyl group.

The metabolism of benzene in animal models is known to produce S-phenylmercapturic acid (S-PMA), a urinary biomarker of benzene exposure. caymanchem.comnih.govnih.gov The formation of S-PMA involves the enzymatic conjugation of a benzene metabolite with glutathione, followed by further processing to the N-acetylcysteine conjugate. This indicates that mammalian systems possess the enzymatic machinery to process the S-phenyl group. It is conceivable that this compound could undergo transformations involving the sulfur atom, such as S-oxidation, or cleavage of the C-S bond, with the resulting thiophenol being further metabolized.

Furthermore, studies on other sulfur-containing amino acids, such as S-1-propenyl-L-cysteine, have shown ready absorption and high bioavailability after oral administration in rats and dogs, suggesting that thioether-containing amino acids can be efficiently absorbed and distributed in animal models. researchgate.netmdpi.com

Influence on Specific Biochemical Processes (e.g., in cyanobacteria and higher plants)

The influence of this compound on the biochemical processes of cyanobacteria and higher plants has not been specifically reported. However, the introduction of amino acid analogs into these organisms can have significant effects on their metabolism, particularly nitrogen and amino acid biosynthesis. nih.govumn.edu

In cyanobacteria, nitrogen assimilation is a tightly regulated process, and the uptake and metabolism of amino acids can serve as an alternative nitrogen source. researchgate.netdntb.gov.uanih.govmdpi.comnih.gov The introduction of an unnatural amino acid like this compound could potentially interfere with several pathways:

Amino Acid Transport: It might compete with natural amino acids for uptake by transport systems. researchgate.net

Nitrogen Metabolism: It could disrupt the delicate balance of nitrogen assimilation pathways, such as the GS-GOGAT cycle. nih.govnih.gov

Protein Synthesis: If incorporated into proteins, it could lead to the formation of non-functional proteins, inducing a stress response. nih.gov

In higher plants, herbicides that inhibit amino acid biosynthesis are a major class of phytotoxic compounds. umn.eduucanr.eduunl.eduthebiogrid.orgresearchgate.net These herbicides target specific enzymes in the biosynthetic pathways of essential amino acids. umn.eduunl.edu An amino acid analog like this compound could potentially act as an inhibitor of enzymes involved in the biosynthesis of sulfur-containing amino acids like methionine and cysteine, or aromatic amino acids, given its phenylsulfanyl group. This could lead to a deficiency in essential amino acids and ultimately inhibit plant growth.

Identification of Metabolites and Associated Biological Activity

There is no direct evidence identifying the metabolites of this compound. Based on the metabolic pathways of analogous compounds, several potential metabolites can be hypothesized.

Table 2: Hypothetical Metabolites of this compound and Their Potential Biological Activity

Hypothetical MetabolitePotential Metabolic PathwayPotential Biological Activity
2-Oxo-4-(phenylsulfanyl)butanoic acidOxidative deamination or transaminationCould serve as a precursor for other metabolic transformations or be excreted. Its biological activity is unknown.
S-Phenylmercapturic acid (from the phenylsulfanyl moiety)Cleavage of the C-S bond followed by conjugation with glutathione and further processingWell-established biomarker of benzene exposure. caymanchem.comnih.govnih.gov Its own biological activity is primarily related to its role as a detoxification product.
ThiophenolC-S bond cleavageA reactive thiol that would likely be rapidly detoxified and excreted.
S-Oxidized derivatives (e.g., sulfoxide, sulfone)S-oxidation by cytochrome P450 enzymes or flavin-containing monooxygenasesS-oxidation is a common metabolic pathway for thioethers. The biological activity of these oxidized metabolites is unknown but could differ significantly from the parent compound.

The biological activity of any identified metabolites would be of significant interest. For example, the antiretroviral and protease inhibitor activity has been suggested for S-phenyl-L-cysteine, highlighting the potential for biological activity in this class of compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-4-(phenylsulfanyl)butanoic acid, and how do reaction conditions influence yield?

  • Methodology : Start with a protected amino acid backbone (e.g., Boc-protected 2-aminobutanoic acid). Introduce the phenylsulfanyl group via nucleophilic substitution using thiophenol under basic conditions (e.g., NaH in DMF). Deprotect the amino group using TFA/CH₂Cl₂. Optimize stoichiometry (thiophenol:precursor ≥1.2:1) and temperature (60–80°C) to minimize side reactions. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, CHCl₃:MeOH 9:1). Monitor purity by HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Confirm structure using ¹H NMR (D₂O, δ 1.8–2.2 ppm for CH₂-S; δ 7.2–7.5 ppm for aromatic protons) and ¹³C NMR (δ 35–40 ppm for S-CH₂).
  • IR : Identify functional groups (e.g., NH₂ stretch ~3300 cm⁻¹, C=O ~1700 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺.
  • HPLC : Use a polar embedded column (e.g., Zorbax SB-CN) with UV detection at 254 nm to assess purity (>98%) .

Advanced Research Questions

Q. How does this compound perform as a ligand in transition metal complexes, and what coordination modes are observed?

  • Methodology : Test its chelation capacity with metals like Cu(II) or Ce(III) in aqueous/ethanol solutions (pH 6–7). Use UV-Vis spectroscopy to monitor charge-transfer bands (e.g., λmax ~400–500 nm for Cu complexes). Single-crystal X-ray diffraction reveals bidentate coordination via the amino and carboxylate groups. Compare stability constants (log K) with methionine derivatives to evaluate electronic effects of the phenylsulfanyl substituent .

Q. What strategies resolve contradictions in reported solubility or reactivity data for sulfur-containing amino acid derivatives?

  • Methodology :

  • Solubility : Perform systematic studies in buffers (pH 2–12) using shake-flask methods with UV quantification.
  • Reactivity : Compare thiol oxidation kinetics (e.g., H₂O₂-induced) via LC-MS to assess sulfur lability.
  • Data Validation : Cross-reference with databases (PubChem, DSSTox) and replicate experiments under standardized conditions (e.g., 25°C, inert atmosphere) .

Q. Can computational modeling predict the bioactivity of this compound derivatives?

  • Methodology : Use DFT (B3LYP/6-31G*) to calculate electron density maps, identifying nucleophilic sites (e.g., sulfur atom). Perform molecular docking (AutoDock Vina) against targets like cystathionine β-synthase. Validate predictions with in vitro enzyme inhibition assays (IC₅₀ determination) .

Q. How does the phenylsulfanyl group influence metabolic stability compared to methylthio analogs?

  • Methodology : Conduct hepatic microsome assays (human/rat) with LC-MS/MS to track metabolite formation. The bulky phenyl group reduces oxidative metabolism (t₁/₂ > 2 hours vs. <0.5 hours for methylthio analogs). Confirm via CYP450 inhibition screening (e.g., CYP3A4 IC₅₀ > 50 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.